Unique 5(10),9(11)-Diene System Enables Specific Synthetic Transformation to 4,9(10)-Dienes
The 5(10),9(11)-diene configuration of this compound is a critical structural prerequisite for its conversion to estra-4,9(10)-diene-3,17-diones. A patented process explicitly teaches the treatment of steroidal estra-5(10),9(11)-diene-3,17-diones with concentrated mineral acid to produce the corresponding 4,9(10)-diene isomers [1]. In contrast, this transformation does not proceed efficiently when starting from other diene isomers, such as the 5(10)-ene or 4-ene derivatives, highlighting a unique synthetic niche [1]. While specific yield data are not provided in the public patent abstract, the process is described as providing high conversion and requiring no further purification, underscoring its practical utility [1].
| Evidence Dimension | Synthetic pathway specificity |
|---|---|
| Target Compound Data | Estra-5(10),9(11)-diene-3,17-dione (VI) → Estra-4,9(10)-diene-3,17-dione (V) with concentrated mineral acid |
| Comparator Or Baseline | Other diene isomers (e.g., 5(10)-ene, 4-ene) do not efficiently undergo this specific rearrangement |
| Quantified Difference | Reaction is 'surprisingly and unexpectedly specific' to this substrate; poor conversions observed for comparators [1] |
| Conditions | Concentrated sulfuric acid (95-99%) or phosphoric acid (≥85%), ambient to 0°C |
Why This Matters
This unique reactivity enables the targeted synthesis of estra-4,9(10)-diene-3,17-diones, a class of compounds with known anabolic and hormonal activities, making this compound an essential intermediate for researchers and manufacturers requiring this specific scaffold.
- [1] Van Rheenen, V. H., & Hessler, E. J. (2006). Process for making estra-4,9(10)-diene steroids. US Patent Application No. 2006/0079702 A1. View Source
